METHYL 3-({2-[4-(TERT-BUTYL)PHENOXY]PROPANOYL}AMINO)BENZOATE METHYL 3-({2-[4-(TERT-BUTYL)PHENOXY]PROPANOYL}AMINO)BENZOATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9426880
InChI: InChI=1S/C21H25NO4/c1-14(26-18-11-9-16(10-12-18)21(2,3)4)19(23)22-17-8-6-7-15(13-17)20(24)25-5/h6-14H,1-5H3,(H,22,23)
SMILES: CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)OC2=CC=C(C=C2)C(C)(C)C
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol

METHYL 3-({2-[4-(TERT-BUTYL)PHENOXY]PROPANOYL}AMINO)BENZOATE

CAS No.:

Cat. No.: VC9426880

Molecular Formula: C21H25NO4

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

METHYL 3-({2-[4-(TERT-BUTYL)PHENOXY]PROPANOYL}AMINO)BENZOATE -

Specification

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
IUPAC Name methyl 3-[2-(4-tert-butylphenoxy)propanoylamino]benzoate
Standard InChI InChI=1S/C21H25NO4/c1-14(26-18-11-9-16(10-12-18)21(2,3)4)19(23)22-17-8-6-7-15(13-17)20(24)25-5/h6-14H,1-5H3,(H,22,23)
Standard InChI Key XVCHYPUHZBFBTI-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)OC2=CC=C(C=C2)C(C)(C)C
Canonical SMILES CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)OC2=CC=C(C=C2)C(C)(C)C

Introduction

Methyl 3-({2-[4-(tert-butyl)phenoxy]propanoyl}amino)benzoate is a complex organic compound with a molecular formula of C20H25NO3 and a molecular weight of 327.42 g/mol. This compound features a benzoate moiety, an amino group, and a tert-butyl phenoxy group, contributing to its unique chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of methyl 3-({2-[4-(tert-butyl)phenoxy]propanoyl}amino)benzoate typically involves multiple steps, each requiring careful control of reaction conditions to ensure high yields and purity of the final product. The synthesis often starts with the preparation of the necessary precursors, followed by condensation reactions to form the desired compound.

Potential Applications

This compound has potential applications in various fields, including pharmaceuticals and biochemistry, due to its structural characteristics. Interaction studies are crucial for understanding how it interacts with biological systems, which could lead to the development of new drugs or therapeutic agents.

Comparison with Similar Compounds

Methyl 3-({2-[4-(tert-butyl)phenoxy]propanoyl}amino)benzoate shares structural similarities with other compounds but exhibits unique properties due to its tert-butyl phenoxy group. A comparison with similar compounds highlights how variations in substituents can influence chemical behavior and biological activity:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]benzoateC17H17NO4Contains a methyl group instead of tert-butylLess bulky than methyl 3-({2-[4-(tert-butyl)phenoxy]propanoyl}amino)benzoate
Methyl 3-[[2-(4-butylphenoxy)acetyl]amino]benzoateC20H23NO4Similar structure but different alkyl chainExhibits different solubility and binding properties
Methyl (2S)-2-amino-3-(3-[4-(benzyloxy]phenyl)propanoateC21H25NO4Contains a benzyloxy group instead of phenoxyPotentially different biological activity due to structural variation

Research Findings and Future Directions

Further experimental studies are required to elucidate the specific biological activities of methyl 3-({2-[4-(tert-butyl)phenoxy]propanoyl}amino)benzoate. These studies could involve in vitro and in vivo tests to assess its potential therapeutic applications. Additionally, computational modeling and molecular docking studies could provide insights into its interaction with biological targets.

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